N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenyl group, a fluorophenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the pyrrole and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially leading to new derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, making it valuable in organic synthesis.
Biology: Researchers may explore its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Its chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1-piperazinyl)acetamide
- N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide stands out due to its combination of a dimethylphenyl group, a fluorophenyl group, and an oxadiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19FN4O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
InChI |
InChI=1S/C22H19FN4O2/c1-14-5-10-18(12-15(14)2)24-20(28)13-27-11-3-4-19(27)22-25-21(26-29-22)16-6-8-17(23)9-7-16/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
LXXUJUFUYAZLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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